(3-methanesulfonylpropyl)(methyl)amine
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Overview
Description
(3-methanesulfonylpropyl)(methyl)amine: is an organic compound with the molecular formula C5H13NO2S. It is a liquid at room temperature and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a sulfonyl group attached to a propyl chain, which is further connected to a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-methanesulfonylpropyl)(methyl)amine typically involves the reaction of 3-chloropropylmethanesulfonate with methylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the substitution reaction. The general reaction scheme is as follows:
3-chloropropylmethanesulfonate+methylamine→this compound+sodium chloride
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated systems and reactors helps in maintaining consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-methanesulfonylpropyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Chemistry: (3-methanesulfonylpropyl)(methyl)amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of sulfonyl-containing amines on cellular processes. It is also employed in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its unique structure allows for the modification of pharmacokinetic properties of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of surfactants, polymers, and other specialty chemicals. Its reactivity makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3-methanesulfonylpropyl)(methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
(3-methylsulfonylpropyl)amine: Similar structure but lacks the methyl group on the amine.
(3-methanesulfonylpropyl)amine: Similar structure but lacks the methyl group on the nitrogen.
(3-methanesulfonylpropyl)(ethyl)amine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: (3-methanesulfonylpropyl)(methyl)amine is unique due to the presence of both a sulfonyl group and a methylamine group. This combination imparts distinct chemical and biological properties, making it a versatile compound in various applications. The methyl group on the nitrogen enhances its reactivity and interaction with molecular targets, distinguishing it from other similar compounds.
Properties
CAS No. |
373356-37-7 |
---|---|
Molecular Formula |
C5H13NO2S |
Molecular Weight |
151.2 |
Purity |
0 |
Origin of Product |
United States |
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